Vanyldisulfamide

Vue d'ensemble

Description

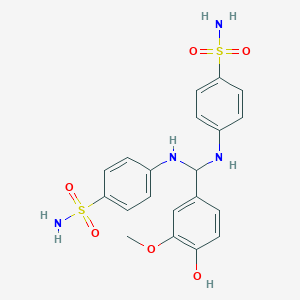

Le vanyldisulfamide est un médicament sulfamide anti-infectieux expérimentalLa formule moléculaire du this compound est C20H22N4O6S2 et sa masse moléculaire est de 478,542 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du vanyldisulfamide implique généralement la réaction de dérivés d’acide vanillique avec des groupes sulfonamide. Le processus comprend plusieurs étapes, telles que l’estérification, l’amidation et la sulfonation. Des conditions de réaction spécifiques, telles que la température, le pH et l’utilisation de catalyseurs, sont essentielles pour la synthèse réussie du this compound .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des réacteurs à écoulement continu et des techniques de purification avancées pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le vanyldisulfamide subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou le retrait d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou le retrait d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Des conditions de réaction telles que la température, le solvant et le pH jouent un rôle important dans la détermination du résultat de ces réactions .

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de sulfone, tandis que la réduction peut produire des dérivés d’amine .

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Biologie : Enquêté pour ses propriétés antibactériennes et antifongiques potentielles.

Médecine : Exploré pour son utilisation potentielle dans le traitement des infections et d’autres conditions médicales.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Applications De Recherche Scientifique

Vanyldisulfamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in treating infections and other medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Le mécanisme d’action du vanyldisulfamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit principalement en inhibant la synthèse de l’acide folique dans les bactéries, qui est essentielle à leur croissance et à leur réplication. Cette inhibition perturbe le cycle cellulaire bactérien, conduisant à la mort cellulaire. Le composé cible les enzymes impliquées dans la voie de l’acide folique, telles que la dihydroptéroate synthase .

Composés similaires :

Sulfaméthoxazole : Un autre antibiotique sulfamide avec un mécanisme d’action similaire.

Sulfadiazine : Utilisé en association avec d’autres médicaments pour traiter les infections.

Sulfisoxazole : Connu pour ses propriétés antibactériennes.

Unicité du this compound : Le this compound se démarque par sa structure chimique unique, qui offre une stabilité et une efficacité accrues par rapport aux autres composés sulfonamide. Ses interactions moléculaires et ses voies spécifiques en font un candidat prometteur pour des recherches et un développement supplémentaires .

Comparaison Avec Des Composés Similaires

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

Sulfadiazine: Used in combination with other drugs to treat infections.

Sulfisoxazole: Known for its antibacterial properties.

Uniqueness of Vanyldisulfamide: this compound stands out due to its unique chemical structure, which provides enhanced stability and efficacy compared to other sulfonamide compounds. Its specific molecular interactions and pathways make it a promising candidate for further research and development .

Activité Biologique

Vanyldisulfamide is a compound derived from vanillic acid, known for its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized from vanillic acid through various chemical modifications, including the introduction of sulfonamide groups. The structural formula can be represented as follows:

This compound belongs to a broader class of phenolic compounds that exhibit diverse biological activities. The synthesis often involves hybridization techniques that combine vanillic acid with other functional groups to enhance its pharmacological properties .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. In a study evaluating the antibacterial properties of novel derivatives of vanillic acid, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard disk diffusion methods, revealing effective concentrations for clinical applications .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Salmonella typhimurium | 64 |

The mechanism by which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. This is characteristic of many sulfonamide derivatives, which inhibit the synthesis of folic acid in bacteria, leading to cell death .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

Case Study: Anticancer Activity

A notable study involved treating human cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

- Cell Line: MCF-7 (breast cancer)

- IC50 Value: 15 µM after 48 hours of treatment.

This suggests that this compound could serve as a potential lead compound for developing new anticancer therapies .

Safety and Toxicity

While the biological activities are promising, safety profiles are crucial for any therapeutic application. Preliminary toxicity assessments have indicated a relatively low toxicity level in animal models; however, further studies are necessary to fully understand the safety margins and potential side effects in humans .

Propriétés

IUPAC Name |

4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6S2/c1-30-19-12-13(2-11-18(19)25)20(23-14-3-7-16(8-4-14)31(21,26)27)24-15-5-9-17(10-6-15)32(22,28)29/h2-12,20,23-25H,1H3,(H2,21,26,27)(H2,22,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLCDJOGFNNCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=C(C=C3)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152286 | |

| Record name | Vanyldisulfamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-85-7 | |

| Record name | Vanyldisulfamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanyldisulfamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANYLDISULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541ZDL2E7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.